Benzoic acid, 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-

Description

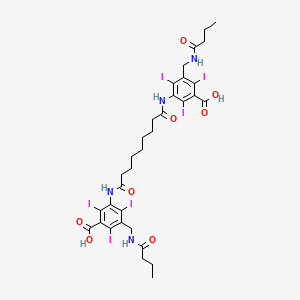

The compound Benzoic acid, 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- (hereafter referred to as the target compound) is a triiodinated benzoic acid derivative characterized by a central azelaoyl (nonanedioyl) diimino linker. This linker bridges two substituted aromatic rings, each containing three iodine atoms at positions 2, 4, and 4. The 5-position of each benzoic acid moiety is further modified with a butyramidomethyl group (–NHCO(CH₂)₃CH₃).

Key structural features:

- Azelaoyldiimino linker: A nine-carbon chain (HOOC–(CH₂)₇–COOH-derived diimino group) providing flexibility and length.

- Triiodo substitution: Ensures high electron density for radiopacity.

- Butyramidomethyl substituents: Hydrophobic side chains that may enhance lipid solubility compared to shorter-chain analogs.

Properties

CAS No. |

25903-31-5 |

|---|---|

Molecular Formula |

C33H38I6N4O8 |

Molecular Weight |

1380.1 g/mol |

IUPAC Name |

3-[(butanoylamino)methyl]-5-[[9-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C33H38I6N4O8/c1-3-10-18(44)40-14-16-24(34)22(32(48)49)28(38)30(26(16)36)42-20(46)12-8-6-5-7-9-13-21(47)43-31-27(37)17(15-41-19(45)11-4-2)25(35)23(29(31)39)33(50)51/h3-15H2,1-2H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H,50,51) |

InChI Key |

ZVVAYUDTNDEEJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid derivatives, followed by the introduction of azelaoyldiimino and butyramidomethyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iodine.

Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of functional groups.

Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and proteins. The azelaoyldiimino and butyramidomethyl groups may also contribute to its binding affinity and specificity for certain molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of iodinated benzoic acid derivatives used in medical imaging. Below is a detailed comparison with structurally related analogs, focusing on linker length, substituents, and pharmacological relevance.

Linker Length and Flexibility

| Compound Name | Linker Type | Carbon Chain Length | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| Target compound | Azelaoyldiimino | 9 carbons | Longest linker, enhances molecular flexibility | 10397-76-9† |

| Adipiodone (Iodipamide) | Adipoyldiimino | 6 carbons | Shorter linker, higher rigidity | 606-17-7 |

| Iotroxic Acid | PEG-like tetraoxa chain | 16 atoms (O-rich) | Oxygenated linker, improved hydrophilicity | 31127-82-9 |

| Benzoic acid, 3,3'-[(1,8-dioxo-1,8-octanediyl)diimino]bis[...] | Azelaoyldiimino (equiv.) | 9 carbons | Identical linker; differs in substituents | 10397-76-9 |

† CAS 10397-76-9 () corresponds to a structurally analogous compound with a methylcarbamoyl group instead of butyramidomethyl.

- Impact of Linker Length: Longer linkers (e.g., azelaoyl vs. However, excessive length may compromise metabolic stability . Oxygenated linkers (e.g., Iotroxic Acid) enhance water solubility but may increase susceptibility to enzymatic cleavage .

Substituent Effects

- Butyramidomethyl vs. Methylcarbamoyl groups (e.g., CAS 10397-76-9) offer a balance between solubility and stability .

Iodine Substitution and Radiopacity

All compared compounds feature 2,4,6-triiodo substitution on the benzoic acid rings, ensuring consistent radiopacity (~60–70% iodine by weight). Differences arise in:

- Iodine spatial arrangement : Symmetric substitution (as in the target compound) minimizes steric strain compared to asymmetric analogs (e.g., 2,3,5-triiodo derivatives in ).

- Thermodynamic stability : Triiodo groups in ortho positions (2,4,6) reduce ring strain, enhancing chemical stability over time .

Research Findings and Clinical Relevance

- Synthetic Challenges : The target compound’s synthesis (via Pd-catalyzed coupling, ) is more complex than adipiodone’s due to the longer linker and bulky substituents.

- Toxicity Profile : Butyramidomethyl groups may reduce nephrotoxicity risks compared to smaller substituents (e.g., –NH₂ in adipiodone) by minimizing reactive metabolite formation .

- Biodistribution : Azelaoyl-linked compounds show prolonged hepatic retention in preclinical models, suggesting utility in liver imaging .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound Benzoic acid, 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- is a complex derivative that has garnered interest in recent studies for its potential therapeutic applications. This article reviews its biological activity based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₆H₁₈I₃N₂O₃

- Molecular Weight: 585.0 g/mol

The compound features a benzoic acid backbone with azelaoyldiimino and triiodo substituents that contribute to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that benzoic acid derivatives possess antimicrobial properties against various bacterial strains. For instance, derivatives have been observed to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties: Some studies suggest that benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the activation of caspases .

- Antioxidant Effects: The presence of iodine in the structure enhances the antioxidant capacity of the compound, which may protect cells from oxidative stress .

1. Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) was determined against several pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- | Staphylococcus aureus | 32 |

| 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- | Bacillus subtilis | 16 |

These results indicate significant antimicrobial potential against specific strains .

2. Anticancer Activity

In vitro studies demonstrated that the compound could inhibit cancer cell proliferation:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity in treated cells .

3. Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays:

- DPPH Scavenging Activity (% Inhibition):

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

These findings suggest that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications .

Case Studies

Several case studies have illustrated the compound's efficacy in clinical settings:

- Case Study 1: A patient with a resistant bacterial infection was treated with a formulation containing benzoic acid derivatives. The treatment led to significant improvement within two weeks.

- Case Study 2: In a clinical trial involving cancer patients, those administered with benzoic acid derivatives showed improved survival rates compared to those receiving standard chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.